2-chloro-N-(4-chloro-2-fluorophenyl)propanamide
Overview
Description
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with a propanamide group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
The exact mode of action of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is not clearly defined in the available literature. It is likely that the compound interacts with its targets, leading to changes in their activity. This can result in alterations in cellular signaling and metabolic processes .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels, influencing various biological processes .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions typically involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes to the levels of various metabolites and the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, such as cytochrome P450, leading to the inhibition of their catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at certain dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of more water-soluble metabolites that can be readily excreted from the body. The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, which may influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The activity and function of this compound can be affected by its subcellular localization, as the local environment within these organelles can modulate its interactions with target proteins and other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide typically involves the reaction of 4-chloro-2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
For industrial production, the process can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of triethylamine as an acid-binding agent is advantageous due to its ease of recovery and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized amides.
Scientific Research Applications
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzaldehyde: Used in the synthesis of various organic compounds.
1-chloro-2-fluoro-4-nitrobenzene: Another halogenated aromatic compound with different functional groups.
2-chloro-5-fluorophenol: A phenolic compound with similar halogen substituents.
Uniqueness
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with the propanamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHXTGYYFGIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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